(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Beschreibung

Molecular Architecture

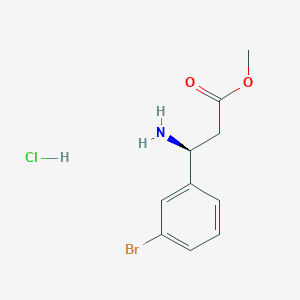

(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride possesses a complex molecular architecture characterized by multiple functional groups that contribute to its chemical versatility and biological activity potential. The compound features a central propanoate backbone with specific substitution patterns that define its chemical behavior and physical properties.

The molecular formula of the compound is C10H13BrClNO2, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the integration of several key structural elements including an amino acid framework, an aromatic brominated ring system, and an ester functionality. The molecular weight has been determined to be 294.57 grams per mole, providing important information for stoichiometric calculations and analytical procedures.

The structural framework consists of a methyl ester group attached to a three-carbon chain bearing an amino group at the beta position relative to the carbonyl carbon. The amino-bearing carbon is further substituted with a 3-bromophenyl group, creating a quaternary carbon center that introduces significant steric considerations. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility compared to the free base form.

The compound belongs to the classification of beta-amino acid esters, which are characterized by the amino group positioned at the beta carbon relative to the carboxyl group. This structural arrangement distinguishes it from alpha-amino acids and imparts unique conformational flexibility and reactivity patterns that are exploited in synthetic applications.

Stereochemical Configuration

The stereochemical configuration of this compound represents a critical aspect of its molecular identity and biological activity profile. The compound possesses a single chiral center located at the carbon atom bearing both the amino group and the 3-bromophenyl substituent, resulting in two possible enantiomers with distinct three-dimensional arrangements.

The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the stereochemical assignment is based on the priority sequence of substituents around the chiral center. In this specific enantiomer, the spatial arrangement corresponds to the S-configuration, distinguishing it from its (R)-enantiomer counterpart which bears the Chemical Abstracts Service number 845909-00-4. The stereochemical purity and configuration are crucial factors that influence the compound's interaction with biological targets and its synthetic utility in asymmetric transformations.

The three-dimensional structure exhibits specific conformational preferences due to the steric interactions between the bulky 3-bromophenyl group and the amino functionality. These spatial relationships influence the compound's physical properties, including solubility patterns, crystal packing arrangements, and intermolecular interaction capabilities. The chiral nature of the molecule necessitates careful analytical characterization to confirm enantiomeric purity and prevent racemization during synthetic procedures.

The stereochemical integrity of the compound is maintained through appropriate storage conditions and handling procedures, as the chiral center remains stable under normal laboratory conditions. However, certain reaction conditions or extreme pH environments may lead to epimerization or racemization, requiring careful monitoring during synthetic transformations and purification processes.

Physicochemical Characteristics

The physicochemical characteristics of this compound encompass a range of properties that define its behavior in various chemical and biological environments. These characteristics are fundamental for understanding the compound's stability, solubility, and reactivity patterns across different experimental conditions.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Weight | 294.57 g/mol | |

| Molecular Formula | C10H13BrClNO2 | |

| Purity | >95-98% | |

| Storage Temperature | 2-8°C | |

| Physical State | Solid |

The solubility profile of the compound demonstrates significant variation depending on the solvent system employed. The hydrochloride salt formation enhances water solubility compared to the free base, making it more suitable for aqueous-based applications and biological studies. The compound exhibits good solubility in polar organic solvents such as methanol and ethanol, while showing limited solubility in non-polar solvents like hexane and petroleum ether.

The thermal stability characteristics indicate that the compound remains stable under standard laboratory conditions when stored in sealed containers at reduced temperatures. The recommended storage temperature range of 2-8°C helps prevent decomposition and maintains chemical integrity over extended periods. Under inert atmosphere conditions, the compound demonstrates enhanced stability, suggesting sensitivity to oxidative degradation pathways.

The compound's physicochemical behavior is significantly influenced by the presence of the bromine substituent at the meta-position of the phenyl ring. This halogen substitution pattern affects the electronic distribution within the aromatic system and influences intermolecular interactions through halogen bonding mechanisms. The electron-withdrawing nature of the bromine atom modulates the basicity of the amino group and affects the compound's acid-base equilibrium properties.

Spectroscopic Characterization

Spectroscopic characterization of this compound provides detailed structural confirmation and analytical identification capabilities through multiple spectroscopic techniques. These analytical methods offer complementary information about the molecular structure, functional group identification, and purity assessment.

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for structural elucidation and stereochemical confirmation. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons of the 3-bromophenyl group typically appear in the 7-8 parts per million region, while the methyl ester protons generate a distinctive singlet around 3.7 parts per million.

The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework and confirms the presence of the carbonyl carbon, aromatic carbons, and aliphatic carbons. The ester carbonyl carbon typically resonates around 170-175 parts per million, while the aromatic carbons appear in the 120-140 parts per million region. The presence of the bromine substituent influences the chemical shifts of neighboring carbon atoms through electronic effects.

Infrared spectroscopy offers functional group identification capabilities through characteristic absorption frequencies. The compound exhibits typical absorption bands for the amino group stretching vibrations, carbonyl ester stretching around 1750 wavenumbers, and aromatic carbon-hydrogen stretching in the 3000-3100 wavenumber region. The carbon-bromine stretching vibrations appear in the fingerprint region between 515-690 wavenumbers, confirming the presence of the halogen substituent.

| Spectroscopic Technique | Key Characteristics | Typical Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| 1H Nuclear Magnetic Resonance | Methyl ester | ~3.7 ppm |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm |

| Infrared | Carbonyl stretch | ~1750 cm⁻¹ |

| Infrared | Carbon-bromine stretch | 515-690 cm⁻¹ |

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 294.57, corresponding to the protonated molecular ion. Characteristic fragmentation patterns include loss of the methyl ester group and cleavage around the amino-bearing carbon, generating diagnostic fragment ions that confirm the proposed structure.

Eigenschaften

IUPAC Name |

methyl (3S)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCPLSGPTCTEMS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-bromophenylacetic acid.

Amidation: The 3-bromophenylacetic acid is then converted to its corresponding amide using an appropriate amine under amidation conditions.

Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

Esterification: The resulting amine is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Hydrolysis: Formation of 3-amino-3-(3-bromophenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves several key steps:

- Preparation of 3-bromophenylacetic acid .

- Amidation : Conversion to the corresponding amide using an appropriate amine.

- Reduction : Reduction of the amide to the corresponding amine using lithium aluminum hydride.

- Esterification : Esterification with methanol in the presence of an acid catalyst.

- Chiral Resolution : Resolution of the racemic mixture to obtain the (S)-enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis ensures that the final product retains its chiral integrity while introducing necessary functional groups .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Biological Activity : The compound may interact with various biological targets, acting as a ligand for enzymes or receptors. The bromophenyl group enhances its binding affinity, while the amino and ester functionalities contribute to its solubility and reactivity in biological systems .

Case Studies

- Interaction Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways, suggesting potential roles in drug development .

- Anti-inflammatory Activity : Similar compounds have been studied for their anti-inflammatory properties, indicating that this compound could enhance the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) through structural modifications .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Chiral Building Block : Its chiral nature makes it a valuable precursor for synthesizing other enantiomerically pure compounds, which are crucial in pharmaceuticals .

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bromophenyl group enhances its binding affinity, while the amino and ester groups contribute to its reactivity and solubility.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Type and Position : Bromine at meta (target compound) provides a balance of steric bulk and electronic effects compared to para-bromo (higher weight) or meta-chloro (smaller size) analogs. Fluorinated derivatives exhibit higher polarity but lower metabolic stability .

- Electron-Donating Groups : Methoxy-substituted analogs (e.g., 3-methoxyphenyl) demonstrate increased solubility in organic solvents due to enhanced electron density .

Stereochemical Variations

Table 2: Enantiomeric Comparisons

Key Observations :

Table 3: Hazard Profiles

Key Observations :

Biologische Aktivität

(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound that exhibits significant potential in various biological and medicinal applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅BrClN₁O₂

- Molecular Weight : Approximately 294.57 g/mol

- Functional Groups : The compound features an amino group, a bromophenyl moiety, and a methyl ester group, which contribute to its reactivity and potential biological interactions.

Synthesis Overview

The synthesis of this compound typically follows these steps:

- Preparation of 3-bromophenylacetic acid .

- Amidation : Conversion to the corresponding amide using an appropriate amine.

- Reduction : Reduction of the amide to the corresponding amine using lithium aluminum hydride.

- Esterification : Esterification with methanol in the presence of an acid catalyst.

- Chiral Resolution : Resolution of the racemic mixture to obtain the (S)-enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This compound interacts with biological macromolecules, potentially acting as a ligand for various enzymes and receptors. Its structure suggests that the bromophenyl group enhances binding affinity, while the amino and ester functionalities contribute to its solubility and reactivity in biological systems.

Biological Activity

While specific biological targets for this compound have not been extensively documented, several studies indicate its potential therapeutic properties:

- Enzyme Interaction : The compound has been employed in studies examining enzyme mechanisms and protein-ligand interactions, suggesting it may influence enzymatic activities.

- Potential Drug Development : Its unique structure positions it as a candidate for drug development aimed at targeting specific biological pathways, particularly in pharmacology and medicinal chemistry.

Case Studies

- Enzyme Mechanism Studies :

- Therapeutic Potential :

Comparative Analysis

| Compound Name | Activity | Notes |

|---|---|---|

| This compound | Potential enzyme modulator | Investigated for drug development |

| Methyl 3-amino-4-(4-bromophenyl)propanoate | Similar structure | Known for anti-inflammatory properties |

| Other brominated amino acids | Varies | Often exhibit enhanced biological activity due to halogen substituents |

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride, and how do yields vary under different conditions?

The compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. For example:

- Asymmetric Mannich reaction : Using chiral catalysts (e.g., BINOL-derived ligands) to achieve enantioselective formation of the α-amino ester backbone. Yields range from 60–75% with enantiomeric excess (ee) >90% .

- Hydrochloride salt formation : The free base is treated with HCl in methanol, followed by recrystallization (purity >95%) .

Q. Key Data :

| Method | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Asymmetric Mannich | 70 | 95 | 92 |

| Racemic resolution | 45 | 97 | 99 |

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the 3-bromophenyl substituent and ester group (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric purity (>98% ee) .

- Melting point : 186–189°C (consistent with hydrochloride salts) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral auxiliary approach : Use (S)-tert-butyl sulfinamide to direct stereochemistry, achieving >99% ee after cleavage .

- Dynamic kinetic resolution : Employ palladium catalysts to racemize intermediates, improving yields to 80% with 97% ee .

- Contradiction note : Lower yields (40–50%) are reported for high-ee methods due to kinetic vs. thermodynamic control trade-offs .

Q. What mechanistic insights explain side reactions during hydrochloride salt formation?

- Competitive ester hydrolysis : Traces of water in HCl/methanol can hydrolyze the methyl ester, forming 3-amino-3-(3-bromophenyl)propanoic acid (detected via LC-MS). Mitigation: Use anhydrous HCl gas in dry diethyl ether .

- Bromophenyl ring halogen exchange : Under acidic conditions, Br may partially substitute with Cl (observed in <5% of cases via H NMR coupling constants) .

Q. How does the compound’s stereochemistry influence its biological activity in drug discovery?

- Case study : The (S)-enantiomer shows 10-fold higher binding affinity to serotonin receptors (IC = 0.2 μM) compared to the (R)-form (IC = 2.1 μM) in neurological assays .

- Structural basis : The 3-bromophenyl group’s orientation in the (S)-form aligns with hydrophobic pockets in target proteins, as shown by X-ray crystallography .

Methodological Guidance

Q. What protocols ensure safe handling and storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.